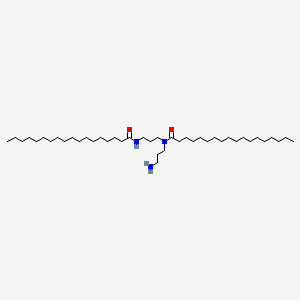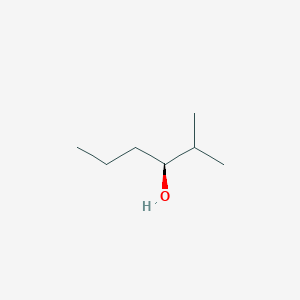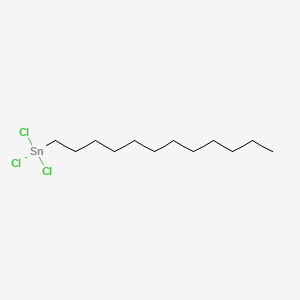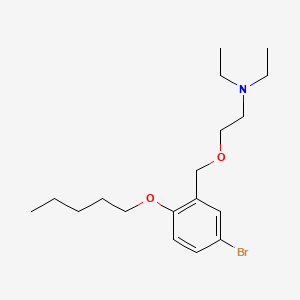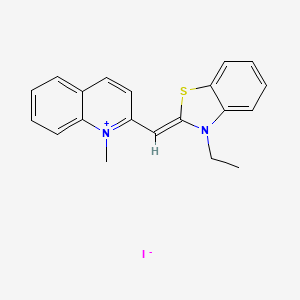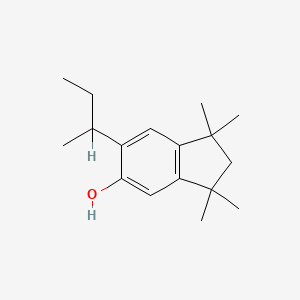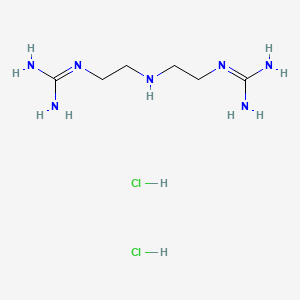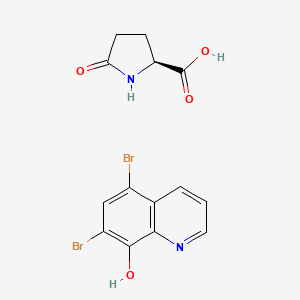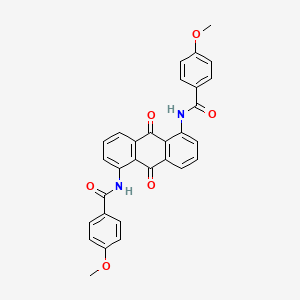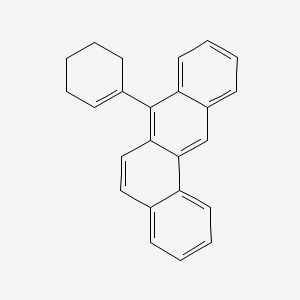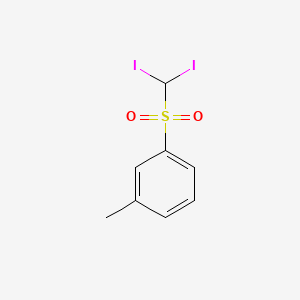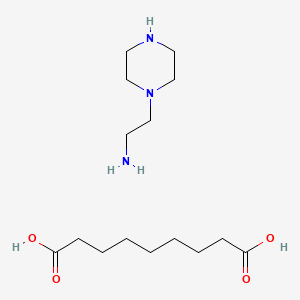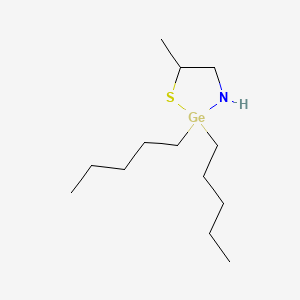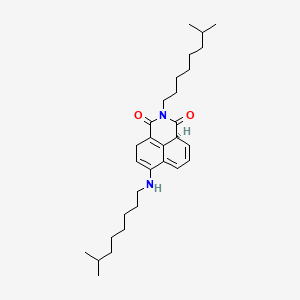![molecular formula C14H17ClN2O B12685673 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide CAS No. 93923-58-1](/img/structure/B12685673.png)
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide is a chemical compound with the molecular formula C14H17ClN2O It is known for its unique structure, which includes a pyridinium ring substituted with a chlorophenylaminoethyl group and a methyl group
準備方法
The synthesis of 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide typically involves the reaction of 2-chloroaniline with 4-methylpyridine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
化学反応の分析
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide can be compared with other similar compounds, such as:
2-Chloro-N-[2-(4-methylpyridin-1-ium-1-yl)ethyl]aniline: This compound shares a similar structure but lacks the hydroxide group.
4-Methylpyridine derivatives: These compounds have the pyridine ring with various substituents, offering different chemical and biological properties.
特性
CAS番号 |
93923-58-1 |
|---|---|
分子式 |
C14H17ClN2O |
分子量 |
264.75 g/mol |
IUPAC名 |
2-chloro-N-[2-(4-methylpyridin-1-ium-1-yl)ethyl]aniline;hydroxide |
InChI |
InChI=1S/C14H16ClN2.H2O/c1-12-6-9-17(10-7-12)11-8-16-14-5-3-2-4-13(14)15;/h2-7,9-10,16H,8,11H2,1H3;1H2/q+1;/p-1 |
InChIキー |
WAYXPYXLWHUWBQ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=[N+](C=C1)CCNC2=CC=CC=C2Cl.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


